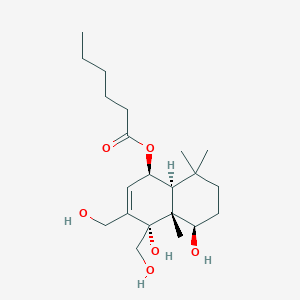
Nanangenine G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nanangenine G is a drimane sesquiterpene originally isolated from the fungus Aspergillus nanangensis. This compound is part of a family of drimane sesquiterpenoids, which are known for their diverse biological activities . This compound has shown cytotoxic properties against certain cell lines, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nanangenine G can be isolated from the culture of Aspergillus nanangensis. The initial fractionation of the culture involves using silica gel chromatography with a chloroform and methanol gradient . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented, but the isolation process from natural sources remains a primary method .
Chemical Reactions Analysis
Types of Reactions
Nanangenine G, like other drimane sesquiterpenoids, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Nanangenine G has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of drimane sesquiterpenoids.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic effects.
Industry: It can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of Nanangenine G involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in certain cell lines .
Comparison with Similar Compounds
Nanangenine G is part of a family of drimane sesquiterpenoids, which include compounds like Nanangenine A, B, and C . These compounds share a similar drimane skeleton but differ in their functional groups and biological activities. This compound is unique due to its specific hydroxyl and ester functional groups, which contribute to its distinct biological properties .
List of Similar Compounds
- Nanangenine A
- Nanangenine B
- Nanangenine C
These compounds, like this compound, are isolated from Aspergillus nanangensis and have been studied for their various biological activities .
Properties
Molecular Formula |
C21H36O6 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(1R,4R,4aR,5R,8aS)-4,5-dihydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate |
InChI |
InChI=1S/C21H36O6/c1-5-6-7-8-17(25)27-15-11-14(12-22)21(26,13-23)20(4)16(24)9-10-19(2,3)18(15)20/h11,15-16,18,22-24,26H,5-10,12-13H2,1-4H3/t15-,16-,18+,20+,21-/m1/s1 |
InChI Key |
PBKUOHTZGOWWBK-XDISJUHXSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CC[C@H]2O)(C)C)C)(CO)O)CO |
Canonical SMILES |
CCCCCC(=O)OC1C=C(C(C2(C1C(CCC2O)(C)C)C)(CO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















